(E)-3-(2-chlorophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c22-20-9-5-4-6-16(20)10-11-21(27)25-13-18(14-25)26-12-17(23-24-26)15-28-19-7-2-1-3-8-19/h1-12,18H,13-15H2/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXMFPRVBKFACD-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2Cl)N3C=C(N=N3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2Cl)N3C=C(N=N3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(2-chlorophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article focuses on its biological activity, including antibacterial, antifungal, and other pharmacological effects, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring, which is known for its biological significance. The presence of the 2-chlorophenyl group and the phenoxymethyl substituent enhances its interaction with biological targets.
Antibacterial Activity
Research has indicated that compounds containing triazole moieties often exhibit significant antibacterial properties. For instance, studies have shown that derivatives of similar structures demonstrated potent inhibition against various bacterial strains.
Case Study: Antibacterial Screening
A study published in PubMed highlighted the synthesis and biological screening of 3-chloro-4-substituted azetidin-2-ones, revealing that certain derivatives displayed strong affinity for bacterial transpeptidase enzymes, leading to effective antibacterial activity against Gram-positive bacteria . This suggests that our compound may exhibit similar properties due to its structural similarities.
Antifungal Activity
The triazole ring is also recognized for its antifungal properties. Compounds with this structure have been widely studied for their efficacy against fungal infections.
Research Findings
In a comparative study, various triazole derivatives were evaluated for antifungal activity against Candida albicans and Aspergillus niger. The results indicated that modifications in the phenyl groups significantly influenced antifungal potency . Given the structural attributes of our compound, it is plausible that it may also demonstrate antifungal activity.
Preliminary cytotoxicity assays have been conducted to assess the safety profile of similar compounds. For example, triazole derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Crystallographic and Physicochemical Properties
- Crystal Packing: Compounds like (E)-1-(2,4-dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one form hydrogen-bonded networks (e.g., C–H···O and N–H···S interactions) that stabilize their crystal structures . The phenoxymethyl group in the target compound may similarly participate in van der Waals interactions or π-stacking due to its aromaticity.
- Electron Density and Reactivity: The propenone moiety’s α,β-unsaturated system enables conjugation, enhancing electrophilicity. This is modulated by substituents: electron-withdrawing groups (e.g., –Cl in the target compound) increase reactivity toward nucleophiles, while electron-donating groups (e.g., –OCH₃ in ) reduce it .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this compound, and how can reaction parameters be optimized?
- Methodological Answer: The synthesis involves two key steps:
- Chalcone Core Formation : Claisen-Schmidt condensation between a 2-chlorophenyl acetophenone derivative and an aldehyde-functionalized azetidine precursor under basic conditions (e.g., NaOH/EtOH at 50–70°C). Monitoring via TLC ensures completion.
- Triazole-Azetidine Assembly : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the triazole moiety. Optimize yields (70–85%) using sodium ascorbate (reducing agent) and CuSO₄ in a DMF/H₂O solvent system (3:1 ratio) at 60–80°C for 12–24 hours .
- Yield Improvement : Solvent polarity adjustments (e.g., THF for sterically hindered intermediates) and stoichiometric control (1.2:1 alkyne:azide ratio) minimize side products.
Q. Which spectroscopic techniques are most effective for confirming stereochemistry and structural integrity?
- Methodological Answer:
- X-ray Crystallography : Resolves the E-configuration of the α,β-unsaturated ketone and azetidine ring puckering. Refinement via SHELXL with anisotropic displacement parameters validates bond lengths (e.g., C=O at ~1.22 Å) .
- Advanced NMR : ¹H-¹³C HMBC identifies long-range couplings between the triazole C-H (δ 7.8–8.2 ppm) and azetidine protons. NOESY correlations confirm spatial proximity of phenoxymethyl and chlorophenyl groups .
Advanced Research Questions
Q. How can researchers address challenges in refining crystallographic data for flexible azetidine rings and heterocyclic substituents?
- Methodological Answer:
- Disorder Modeling : Use PART commands in SHELXL to split disordered azetidine conformers (e.g., 60:40 occupancy) and apply geometric restraints (DFIX, SIMU) to maintain bond geometry .
- Twinning Analysis : For non-merohedral twinning, refine using TWIN/BASF commands. Validate with R₁ vs. BASF parameter plots in WinGX .
- Hydrogen Bond Networks : PLATON analysis identifies weak C–H···O interactions between triazole N-atoms and ketone oxygen, stabilizing the crystal lattice .
Q. What experimental approaches resolve contradictions between predicted and observed biological activity in SAR studies?
- Methodological Answer:
- Orthogonal Assays : Compare antiproliferative activity (e.g., IC₅₀ values) across MTT (mitochondrial activity) and clonogenic (cell proliferation) assays to distinguish cytotoxic vs. cytostatic effects .
- Computational Validation : Perform molecular dynamics simulations (AMBER/CHARMM) to assess binding mode stability of the phenoxymethyl group in kinase active sites, explaining deviations from docking predictions .
- Substituent Scanning : Replace phenoxymethyl with thiomethyl or cyclopropyl groups to isolate electronic (Hammett σ) vs. steric (Taft Eₛ) contributions to activity .
Q. How should researchers design experiments to optimize multi-step syntheses involving air-sensitive intermediates?
- Methodological Answer:
- DoE Optimization : Apply a fractional factorial design (e.g., 2⁴⁻¹) to evaluate temperature (30–90°C), catalyst loading (5–15 mol%), reaction time (6–24 h), and solvent (DMF, THF, EtOAc). Analyze via ANOVA to identify critical factors (e.g., catalyst > solvent polarity) .
- Flow Chemistry Integration : Use microreactors for CuAAC steps to control exotherms and improve mixing. Monitor in-line via FTIR for real-time azide consumption .
Notes
- Software Tools : SHELX suite (structure refinement), WinGX/ORTEP (visualization), Gaussian (DFT calculations), and AMBER (MD simulations) are critical for advanced analyses .
- Data Reproducibility : Archive raw diffraction data (CIF files) and NMR spectra (FID files) in institutional repositories for peer validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
